4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
Description
4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring (3-propyl-substituted) and a 2-(thiophen-2-yl)ethyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic diversity is critical.
Properties
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-4-13-16-15(20-17-13)11-9-14(19)18(10-11)7-6-12-5-3-8-21-12/h3,5,8,11H,2,4,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMKVGGPIOKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrrolidinone core substituted with an oxadiazole and thiophene moieties, which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 21 | A549 | 15.0 | Induction of apoptosis |
| Compound 22 | MCF-7 | 12.5 | Cell cycle arrest |
| 4-(3-Propyl...) | A549 | TBD | TBD |
Note: TBD = To Be Determined
In a comparative study, derivatives similar to 4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one exhibited promising anticancer activity against resistant strains, suggesting potential for further development as therapeutic agents against multidrug-resistant cancers .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Similar oxadiazole derivatives have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 21 | MRSA | 8 µg/mL |
| Compound 22 | Staphylococcus aureus | 4 µg/mL |
| 4-(3-Propyl...) | TBD | TBD |
The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit key metabolic pathways .
Mechanistic Studies
Mechanistic studies suggest that the biological activities of 4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one may involve:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Membrane Disruption : Interfering with bacterial membrane integrity leading to cell lysis.
Case Studies
Several case studies involving similar compounds have been documented:
- Study on Lung Cancer Cells : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on A549 cells. The results indicated that specific substitutions significantly enhanced anticancer activity while maintaining selectivity towards non-cancerous cells .
- Antimicrobial Resistance Research : Research focused on the efficacy of oxadiazole derivatives against MRSA showed that certain compounds could effectively lower bacterial viability without significant toxicity to human cells .
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared below with analogs from literature and commercial databases:
Pharmacological and Physicochemical Implications
- Metabolic Stability: The oxadiazole group in the target compound may confer higher metabolic stability compared to tetrazole-containing analogs (e.g., compounds in with tetrazole-pyrimidinone cores) due to reduced susceptibility to enzymatic degradation .
- Receptor Binding: The rigid oxadiazole ring may favor interactions with aromatic residues in enzyme active sites, contrasting with the flexible propanoic acid chain in 889946-66-1, which could limit binding specificity .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility Challenges : Compared to 889946-66-1 (carboxylic acid group), the target compound’s lack of ionizable groups may reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
